3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of cyclobutanamine, where a triazole ring is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been involved in various biochemical reactions, including cu (i) catalyzed [3+2] dipolar cycloaddition .
Result of Action
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride typically involves the reaction of cyclobutanone with hydrazine to form cyclobutanone hydrazone. This intermediate is then reacted with an appropriate triazole derivative under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- 1,3,5-Trisubstituted 1,2,4-triazoles
Uniqueness
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of both a cyclobutane ring and a triazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the molecular formula C6H8N4⋅2HCl, featuring a cyclobutane ring substituted with a 1,2,4-triazole moiety and an amine group. The triazole ring is significant for its ability to interact with various biological targets, enhancing the compound's medicinal value.
Structural Features
Feature | Description |
---|---|
Cyclobutane Ring | Provides a unique three-dimensional structure. |
Triazole Moiety | Known for its biological activity and ability to form hydrogen bonds. |
Amine Group | Enhances solubility and reactivity with biological targets. |
Synthesis Methods
The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride typically involves cycloaddition reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity.
Synthetic Route Overview
- Starting Materials : Cyclobutanone and hydrazine are used to form cyclobutanone hydrazone.
- Formation of Triazole : The hydrazone is reacted with an appropriate triazole derivative under acidic conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure product purity.
Antimicrobial Properties
Research indicates that 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride exhibits significant antimicrobial activity. The triazole ring's ability to interact with enzymes involved in microbial metabolism suggests potential as an antimicrobial agent .
Case Study: Antimicrobial Testing
In a study evaluating various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, compounds structurally similar to 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine showed promising inhibition rates at concentrations around 1 mM .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cell lines.
Key Findings from Research Studies:
- In vitro assays demonstrated that derivatives of triazoles can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .
- Flow cytometry results indicated that certain derivatives caused G2/M phase cell cycle arrest, leading to increased apoptosis rates in treated cells.
The biological activity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can bind to enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The amine group facilitates hydrogen bonding with target molecules, enhancing binding affinity and specificity.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUNDXUKJESDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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